molecular formula C11H14N4 B1471730 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-24-1

2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1471730
CAS No.: 1356003-24-1
M. Wt: 202.26 g/mol
InChI Key: MYJYZYCFPAQKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a rigid, planar N-heterocyclic system that is of significant interest in medicinal chemistry and drug discovery . This fused bicyclic core structurally resembles purine bases, allowing it to interact effectively with various enzymatic targets . The specific 6-amino and 2-cyclopentyl substituents on this core are strategic modifications that can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its potential as a key precursor for the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potent inhibitory activity against a diverse range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1/2, and Pim-1 . For instance, derivatives bearing substituents at the 5- and 7-positions of the core have been developed into highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), such as Zanubrutinib . The 6-amino group is a critical handle for further functionalization, often allowing researchers to introduce diverse amino groups via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to enhance potency and selectivity . This product is intended for research purposes as a building block in combinatorial chemistry, lead optimization, and the synthesis of novel bioactive molecules for in vitro biological evaluation . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

2-cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-9-6-13-11-5-10(14-15(11)7-9)8-3-1-2-4-8/h5-8H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJYZYCFPAQKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that integrates a pyrazole and a pyrimidine ring. This unique configuration contributes to its versatility in medicinal applications, particularly as an enzyme inhibitor and anticancer agent.

Anticancer Properties

Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a critical role in cell cycle regulation and transcriptional control. CDK9 inhibition has been associated with the suppression of cancer cell proliferation. A study highlighted that derivatives of this compound exhibited significant potency against various cancer cell lines, demonstrating IC50 values in the low micromolar range .

The mechanism by which this compound exerts its effects involves the modulation of CDK9 activity. By binding to the ATP-binding site of CDK9, it prevents the phosphorylation of target substrates involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies

A notable study investigated the efficacy of this compound in vitro against several cancer types. The results indicated that treatment with this compound resulted in:

  • Reduced viability : Significant decreases in cell viability were observed across various cancer cell lines.
  • Induction of apoptosis : Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
  • Cell cycle arrest : A marked accumulation of cells in the G1 phase was noted, indicating effective cell cycle disruption .

Data Table: Biological Activity Summary

Biological Activity Effect IC50 (µM) Target
AnticancerCell proliferation inhibition0.045 - 0.150CDK9
ApoptosisInduction of programmed cell deathN/AN/A
Cell Cycle ArrestG1 phase accumulationN/AN/A

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on related pyrazolo[1,5-a]pyrimidine derivatives suggest favorable absorption profiles and metabolic stability, which are crucial for therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are characterized by their heterocyclic structure. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary applications of 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine is as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 plays a crucial role in regulating transcription and is implicated in various cancers and other hyperproliferative diseases.

  • Mechanism of Action : The compound acts by binding to the ATP-binding site of CDK9, thereby inhibiting its activity and preventing the phosphorylation of target proteins involved in cell cycle progression and transcriptional regulation .
  • Therapeutic Implications : By inhibiting CDK9, this compound may help in the treatment of cancers that exhibit overexpression or hyperactivity of this kinase. Research indicates that targeting CDK9 can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence its inhibitory potency against CDKs. For instance:

  • Substituents : The introduction of different substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring has been found to enhance or diminish activity. For example, compounds with electron-withdrawing groups at certain positions exhibit improved potency compared to their electron-donating counterparts .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions including cyclization methods that yield high purity compounds suitable for biological testing.

Synthesis Method Yield (%) Comments
Cycloaddition60 - 95Optimized conditions for high yield
Substitution ReactionsVariesDependent on substituent nature

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Case Study 1 : In a study examining various CDK inhibitors, this compound demonstrated an IC50 value of approximately 45 nM against CDK9, indicating potent inhibitory activity compared to other tested compounds .
  • Case Study 2 : Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines showed significant cell death at nanomolar concentrations, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 2 of the pyrazolo[1,5-a]pyrimidine core significantly influences molecular weight, solubility, and biological activity. Key analogs include:

Compound Name Substituent (Position 2) Molecular Formula Molar Mass (g/mol) Key Properties
2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine Cyclopentyl C₉H₁₃N₄ 177.23 (calculated) High lipophilicity; potential CNS penetration
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride Cyclopropyl C₉H₁₁ClN₄ 210.67 Lower steric bulk; improved aqueous solubility
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine Tetrahydro-2H-pyran-4-yl C₁₁H₁₄N₄O 218.26 Moderate polarity; balanced solubility
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine Chlorine (Position 6) C₆H₅ClN₄ 168.58 Electrophilic halogen; potential reactivity

Key Observations :

  • Lipophilicity : The cyclopentyl group increases logP compared to cyclopropyl or oxygen-containing substituents (e.g., tetrahydro-2H-pyran-4-yl), favoring blood-brain barrier penetration .
  • Solubility : Hydrochloride salts (e.g., cyclopropyl analog) enhance aqueous solubility, critical for oral bioavailability .

Preparation Methods

Multi-step Synthesis from 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

A representative synthetic route involves starting from commercially available ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. The key steps are:

Step Reaction Reagents/Conditions Yield (%) Notes
1 Ester reduction to alcohol Sodium borohydride (NaBH4) 99 Quantitative reduction of ester to primary alcohol
2 Alcohol oxidation to aldehyde Dess–Martin periodinane 46 Mild oxidation conditions to aldehyde
3 Reductive amination with amine subunits Sodium triacetoxyborohydride 63-84 Introduction of amine substituents at C(2) position
4 Further functionalization Coupling with benzimidazole derivatives or other amines Variable To diversify biological activity

This pathway highlights the importance of reductive amination in introducing the amino substituent at the 6-position and the potential for further modifications at the 2-position to include cyclopentyl or other alkyl groups.

Alternative Synthetic Routes

Patent literature describes compounds structurally related to pyrazolo[1,5-a]pyrimidine derivatives targeting kinase inhibition, where preparation involves:

  • Condensation reactions to form the fused heterocyclic system.
  • Functional group interconversions to install amines and alkyl groups.
  • Use of protecting groups and selective deprotection to achieve regioselective substitution.

Research Findings and Optimization

  • Reductive amination with sodium triacetoxyborohydride is effective for introducing amine substituents at the C(2) position with good yields (63-84%).
  • Oxidation of primary alcohols to aldehydes using Dess–Martin periodinane offers mild conditions preserving sensitive functionalities.
  • The choice of amine subunits and alkyl groups at the 2-position significantly affects biological activity and selectivity, emphasizing the need for precise synthetic control.
  • Coupling reactions using tetraethylammonium chloride and potassium carbonate facilitate the formation of key intermediates for further functionalization.

Summary Table of Key Synthetic Steps

Intermediate Reaction Type Reagents Yield Range Purpose
Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Starting material Commercial - Scaffold precursor
Alcohol (from ester) Reduction NaBH4 ~99% Convert ester to alcohol
Aldehyde (from alcohol) Oxidation Dess–Martin periodinane ~46% Prepare for amination
Aminated intermediate Reductive amination Sodium triacetoxyborohydride + amine 63-84% Introduce amino substituent
Cyclopentyl substitution Cross-coupling / nucleophilic substitution Pd catalyst + cyclopentyl reagent Variable Install cyclopentyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.